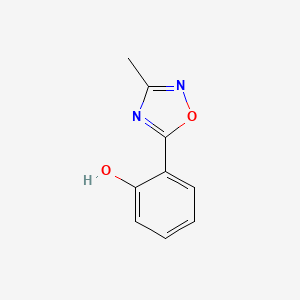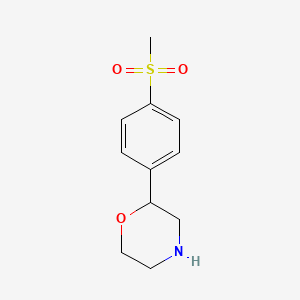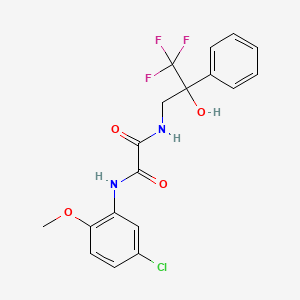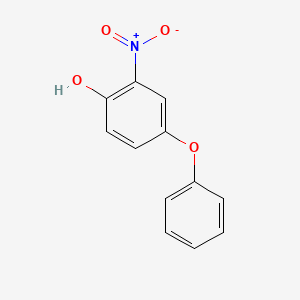
2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol: is a heterocyclic compound that features a phenol group attached to a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agricultural chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
作用机制
Target of Action
The 1,2,4-oxadiazole moiety, a key component of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, is known to interact with various biological targets. For instance, it has been found to inhibit the dopamine transporter DAT and act as a partial agonist of the μ opioid receptor . It also exhibits anti-infective properties, suggesting potential interactions with microbial targets .
Mode of Action
Oxadiazole derivatives have been reported to exert their effects through various mechanisms, such as inhibiting key enzymes like thymidylate synthase, hdac (histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase . They can also act on certain pathways like inhibiting telomerase activity, focal adhesion kinase (FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with oxadiazole derivatives. These compounds have been found to impact pathways related to bacterial and viral infections, inflammation, cancer, and more .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of key enzymes, it could potentially disrupt cellular processes regulated by these enzymes, leading to therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a base like sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted phenolic derivatives with various functional groups.
科学研究应用
Chemistry: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry as antimicrobial, anticancer, and anti-inflammatory agents. The oxadiazole ring is a known pharmacophore, and its incorporation into drug candidates can enhance their biological activity .
Industry: In the agricultural sector, derivatives of this compound have been investigated for their nematicidal activity, providing a potential solution for controlling plant-parasitic nematodes .
相似化合物的比较
2-(1,2,4-Oxadiazol-5-yl)aniline: This compound features an aniline group instead of a phenol group and has been studied for its potential medicinal applications.
5-(4-Fluorophenyl)-1,2,4-oxadiazole: This derivative has been explored for its biological activity, including anticancer properties.
Uniqueness: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is unique due to the presence of both the phenol group and the oxadiazole ring, which together impart distinct chemical and biological properties. The phenol group enhances its reactivity in electrophilic aromatic substitution reactions, while the oxadiazole ring contributes to its stability and biological activity.
属性
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZFLGOJGSANMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2904449.png)
![2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol](/img/structure/B2904455.png)

![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)

![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)

![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)
![ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2904467.png)
![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2904470.png)
![methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2904471.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2904472.png)
